molecular formula C17H16N4 B13995416 4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine CAS No. 19933-44-9

4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine

Cat. No.: B13995416
CAS No.: 19933-44-9
M. Wt: 276.34 g/mol
InChI Key: QNCBONWPFHRQCR-UHFFFAOYSA-N
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Description

4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their versatile chemical properties .

Preparation Methods

The synthesis of 4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes as catalysts. One common method involves the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP). This reaction proceeds through the formation of an enamine, which is then oxidized to an α-aminoaldehyde, followed by cyclization to form the imidazole ring .

Chemical Reactions Analysis

4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

4-Phenyl-1-(1-phenylethylideneamino)imidazol-2-amine can be compared with other imidazole derivatives such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of imidazole derivatives.

Properties

CAS No.

19933-44-9

Molecular Formula

C17H16N4

Molecular Weight

276.34 g/mol

IUPAC Name

4-phenyl-1-(1-phenylethylideneamino)imidazol-2-amine

InChI

InChI=1S/C17H16N4/c1-13(14-8-4-2-5-9-14)20-21-12-16(19-17(21)18)15-10-6-3-7-11-15/h2-12H,1H3,(H2,18,19)

InChI Key

QNCBONWPFHRQCR-UHFFFAOYSA-N

Canonical SMILES

CC(=NN1C=C(N=C1N)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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